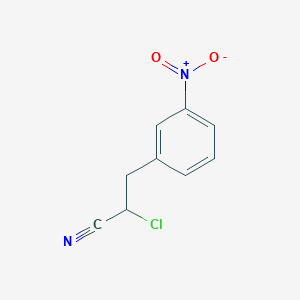

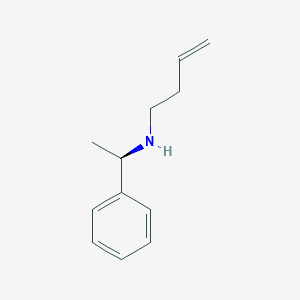

![molecular formula C7H6Cl2N4 B3034523 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1823331-38-9](/img/structure/B3034523.png)

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

概要

説明

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (DCPP) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DCPP belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

科学的研究の応用

Phosphodiesterase Inhibition

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine derivatives have been studied for their potential as phosphodiesterase 5 (PDE5) inhibitors. This research explores the potency and selectivity of these compounds, contributing to the development of more selective and potent PDE5 inhibitors (Tollefson et al., 2010).

Kinase Inhibition

These compounds are also of interest as potential kinase inhibitors. The formation of a novel highly conjugated, condensed, centrosymmetric heteroaromatic compound was described during the chlorination of a related compound, which was further substituted to yield a pyrazolo[4,3-d]pyrimidine analogue of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).

Anticancer Applications

Further research has been conducted into the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues for antitumor activity. These studies aim to understand the structural basis for their antitumor effects and explore their potential as cancer treatment agents (Yuan et al., 2013).

RNA Polymerase Inhibitors

Studies have also been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidines, evaluating their antimicrobial activity and investigating their potential as RNA polymerase inhibitors. This research is significant in understanding the pharmaceutical applications of these compounds (Abdallah & Elgemeie, 2022).

Cyclin-Dependent Kinase Inhibition

Additionally, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), an established drug target. These studies have led to the development of novel inhibitors with strong antiproliferative activity, offering insights into their potential therapeutic applications (Jorda et al., 2022).

Nonsteroidal Anti-inflammatory Properties

Furthermore, research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties and their relationship to structural modifications. These studies contribute to the development of new nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Synthetic and Pharmaceutical Perspectives

Lastly, a comprehensive review of pyrazolo[4,3-d]pyrimidine, covering its synthetic and pharmacological diversity, has provided valuable insights into its medicinal worthiness, highlighting its significance in bioorganic and medicinal chemistry (Cherukupalli et al., 2018).

Safety and Hazards

作用機序

Target of Action

The primary target of 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound interacts with CDK2 by mimicking the structure of Adenosine Triphosphate (ATP), a molecule that CDK2 normally binds to . This allows the compound to bind to the kinase domain of CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle. This can lead to the arrest of cell division and potentially induce apoptosis (programmed cell death), particularly in cancer cells .

Result of Action

The inhibition of CDK2 by the compound leads to significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This suggests that the compound could have potential therapeutic applications in cancer treatment .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interaction with other molecules in the cellular environment can impact its efficacy .

生化学分析

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation .

Cellular Effects

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine has been shown to have significant inhibitory effects on the growth of various cell lines . It has been observed to exert cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve inhibition of CDK2 . This compound and its derivatives have been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

It is known that this compound has a storage temperature of room temperature, indicating its stability under normal conditions .

特性

IUPAC Name |

5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAJCRXKMRHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

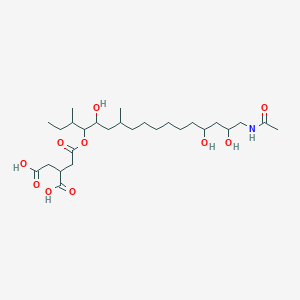

![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)

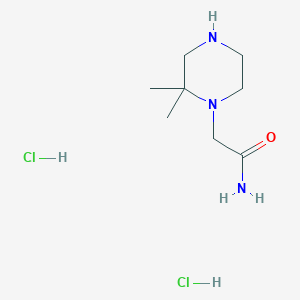

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

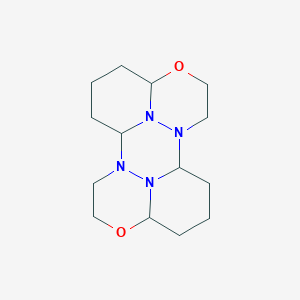

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)